N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H27N5O3S This compound is notable for its unique structure, which includes a triazole ring, a methoxyphenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted triazoles.
Scientific Research Applications
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific substitution pattern on the triazole ring and the presence of both ethoxy and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H25N5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27-21(16-10-12-18(29-3)13-11-16)25-26-22(27)31-15-20(28)24-23-14-17-8-6-7-9-19(17)30-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+ |
InChI Key |
SJKKLPJOWNNRLU-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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